
The Discovery of Galactosyl-lactose: A Historical
and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galactosyl-lactose

Cat. No.: B1165524 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Abstract
Galactosyl-lactose, a group of trisaccharides composed of a galactose moiety linked to a

lactose molecule, represents a significant area of interest in glycobiology, nutrition, and

therapeutic development. As key components of both human milk oligosaccharides (HMOs)

and commercially produced galactooligosaccharides (GOS), their history is intertwined with the

evolution of carbohydrate chemistry and our understanding of their profound physiological

roles. This technical guide traces the historical milestones in the discovery, isolation, and

characterization of the primary isomers of galactosyl-lactose: 3'-galactosyllactose (3'-GL), 4'-

galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL). It provides a detailed account of the

pioneering research that distinguished these molecules from the complex mixtures in which

they were found, alongside the experimental methodologies that were pivotal to their

identification. This document serves as a comprehensive resource for researchers, scientists,

and professionals in drug development, offering a foundational understanding of the origins and

scientific underpinnings of galactosyl-lactose research.

Introduction: A Tale of Two Discoveries
The history of galactosyl-lactose unfolds along two parallel but interconnected paths: the

exploration of the complex carbohydrate fraction of human milk and the investigation of the

enzymatic modification of lactose.
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The Human Milk Oligosaccharide (HMO) Connection: The first clues to the existence of

galactosyl-lactose emerged from studies of human milk in the early 20th century.

Researchers observed significant differences in the gut microbiota of breastfed versus formula-

fed infants, leading to the hypothesis that specific components in human milk were responsible.

[1] Around 1930, a non-lactose carbohydrate fraction in human milk was identified and termed

"gynolactose".[1] This marked the beginning of dedicated research into what are now known as

Human Milk Oligosaccharides (HMOs).

The Enzymatic Synthesis Pathway: Concurrently, in the mid-20th century, scientists studying

the enzymatic hydrolysis of lactose by β-galactosidase observed the formation of new, more

complex oligosaccharides.[1] This phenomenon, termed transgalactosylation, revealed that

under certain conditions, the enzyme would transfer a galactose unit to another lactose

molecule rather than to water, thereby synthesizing what we now know as

galactooligosaccharides (GOS), a mixture in which galactosyl-lactoses are principal

components.

It was at the intersection of these two fields of study—nutritional biochemistry and enzymology

—that the individual isomers of galactosyl-lactose were eventually isolated, characterized,

and their significance appreciated.

The Historical Timeline of Discovery
Early Observations and the "Gynolactose" Era (c. 1930s)
The journey to discovering galactosyl-lactose began with the work of Polonowski and

Lespagnol, who in the 1930s, identified a carbohydrate fraction in human milk that was distinct

from lactose. They named this complex mixture "gynolactose".[1] While the individual

components of gynolactose were not yet identified, this pioneering work established that

human milk contained a rich diversity of oligosaccharides beyond simple lactose, setting the

stage for future discoveries.

The Dawn of Characterization: The "Bifidus Factor" and
Enzymatic Synthesis (1950s)
The 1950s marked a pivotal decade for oligosaccharide research.
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HMO Research: A collaborative effort between researchers like Paul György and Richard Kuhn

focused on identifying the "bifidus factor" in human milk, a substance that promoted the growth

of beneficial Bifidobacterium species.[2][3] This research led to the systematic fractionation of

gynolactose and the first structural elucidations of several HMOs.[3][4] It is within this body of

work that the presence of trisaccharides with the composition of galactosyl-lactose was first

strongly suspected.

Enzymatic Synthesis: Simultaneously, researchers including Kurt Wallenfels, Moshe Aronson,

and John Pazur were investigating the action of β-galactosidase on concentrated lactose

solutions.[1] In 1951 and 1952, they published findings demonstrating that this enzyme could

synthesize new oligosaccharides through a transgalactosidation mechanism.[1] These newly

formed compounds were the first enzymatically produced GOS, and while not fully

characterized at the time, galactosyl-lactose isomers would have been among the primary

products.

The Isomers Emerge: Isolation and Structural
Elucidation (1960s - 1990s)
With the advancement of chromatographic and spectroscopic techniques, researchers were

finally able to isolate and precisely identify the individual isomers of galactosyl-lactose from

the complex mixtures of HMOs and GOS.

3'-Galactosyllactose (3'-GL): The first identification of 3'-GL is reported to have occurred in

the early 1960s during the intensive characterization of HMOs.[5] As a component of the

"bifidus factor," its discovery was part of the broader effort to understand the unique

composition of human milk.

6'-Galactosyllactose (6'-GL): A definitive milestone in the history of galactosyl-lactose was

the work of Yamashita and Kobata in 1974. They successfully isolated a new trisaccharide

from human milk and, through detailed chemical analysis, unequivocally identified its

structure as 6'-O-β-D-galactopyranosyl-lactose, or 6'-galactosyllactose.[4]

4'-Galactosyllactose (4'-GL): The last of the three primary isomers to be formally identified

from human milk was 4'-galactosyllactose. In 1995, Sugawara and Idota reported the

discovery of this "new oligosaccharide" in human milk, completing the trio of major

galactosyl-lactose isomers.[4][5][6]
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Experimental Protocols: From Discovery to
Characterization
The isolation and characterization of galactosyl-lactose isomers from their natural source

(human milk) or from enzymatic reaction mixtures involved a multi-step process that has

evolved over time. The following sections describe the general methodologies employed in the

mid to late 20th century, based on the available literature.

Isolation from Human Milk (HMOs)
The general workflow for isolating galactosyl-lactose from human milk involved several stages

of purification and fractionation.

Methodology:

Sample Preparation: Pooled human milk was defatted by centrifugation and deproteinized,

often by ethanol precipitation.

Removal of Lactose: The bulk of the lactose was removed, typically through crystallization in

ethanol, to enrich the oligosaccharide fraction.

Chromatographic Fractionation: The enriched oligosaccharide mixture was then subjected to

various forms of chromatography to separate the components based on size, charge, and

structure.

Gel Filtration Chromatography: Columns packed with materials like Sephadex were used

to separate oligosaccharides by size. Trisaccharides like galactosyl-lactose would elute

in specific fractions.

Paper Chromatography: This was a crucial technique in the mid-20th century for

separating closely related sugars. The mobility of the unknown compounds was compared

to known standards.

Ion-Exchange Chromatography: This was used to remove any charged molecules, such

as sialylated oligosaccharides.

Enzymatic Synthesis and Isolation (GOS)
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The production and subsequent isolation of galactosyl-lactose from a GOS mixture followed a

different initial path but relied on similar downstream purification techniques.

Methodology:

Enzymatic Reaction: A high concentration of lactose (e.g., 20-50% w/v) was dissolved in a

suitable buffer (e.g., phosphate or acetate buffer).

Enzyme Addition: β-galactosidase from a microbial source (e.g., Aspergillus oryzae,

Kluyveromyces lactis) was added to the lactose solution.

Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 40-50°C)

and pH for a specific duration, allowing for transgalactosylation to occur.

Reaction Termination: The reaction was stopped, typically by heat inactivation of the

enzyme.

Purification: The resulting mixture, containing monosaccharides (glucose, galactose),

unreacted lactose, and various GOS products, was then subjected to chromatographic

techniques similar to those used for HMOs (e.g., gel filtration, paper chromatography, and

later, HPLC) to isolate the galactosyl-lactose isomers.

Structural Elucidation
Once a pure trisaccharide was isolated, its precise structure was determined using a

combination of chemical and analytical methods.

Methodology:

Sugar Composition Analysis: The isolated oligosaccharide was hydrolyzed with acid, and the

resulting monosaccharides were identified and quantified using techniques like paper

chromatography or gas-liquid chromatography. For galactosyl-lactose, this would yield

galactose and glucose in a 2:1 ratio.

Methylation Analysis: This was a key technique to determine the linkages between the sugar

units. All free hydroxyl groups were methylated. The methylated oligosaccharide was then
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hydrolyzed, and the partially methylated monosaccharides were identified. The positions of

the non-methylated hydroxyl groups indicated where the linkages occurred.

Enzymatic Digestion: Specific glycosidases were used to selectively cleave certain linkages,

providing further evidence for the structure. For example, treatment with β-galactosidase

would release galactose.

Spectroscopy (Later Developments): In later years, Nuclear Magnetic Resonance (NMR)

spectroscopy became the most powerful tool for unambiguous structural determination,

providing detailed information about the anomeric configuration (α or β) and the linkage

positions of the glycosidic bonds.

Data Presentation
Table 1: Key Historical Milestones in the Discovery of Galactosyl-lactose
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Table 2: Physicochemical Properties of Galactosyl-lactose Isomers

Property
3'-Galactosyllactose

(3'-GL)

4'-Galactosyllactose

(4'-GL)

6'-Galactosyllactose

(6'-GL)

Systematic Name
β-D-Galp-(1→3)-β-D-

Galp-(1→4)-D-Glc

β-D-Galp-(1→4)-β-D-

Galp-(1→4)-D-Glc

β-D-Galp-(1→6)-β-D-

Galp-(1→4)-D-Glc

Molecular Formula C₁₈H₃₂O₁₆ C₁₈H₃₂O₁₆ C₁₈H₃₂O₁₆

Molecular Weight 504.44 g/mol 504.44 g/mol 504.44 g/mol

Glycosidic Linkages β(1→3), β(1→4) β(1→4), β(1→4) β(1→6), β(1→4)

Natural Occurrence Human Milk, GOS Human Milk, GOS Human Milk, GOS
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Caption: Workflow for the isolation and characterization of Galactosyl-lactose from Human

Milk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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